molecular formula C8H9N3O B1300702 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 62321-91-9

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1300702
CAS No.: 62321-91-9
M. Wt: 163.18 g/mol
InChI Key: HLCZCBPPRBHVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a dimethylamino group, a carbonitrile group, and a keto group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of cyanoacetamide with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. The use of catalysts and solvents that enhance the reaction rate and selectivity is common in industrial production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with a hydroxyl group replacing the keto group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors is crucial for its biological activity.

Comparison with Similar Compounds

    4-(Dimethylamino)pyridine: A related compound with similar structural features but different reactivity and applications.

    4-Aminobenzoic acid: Another compound with an amino group attached to a benzene ring, used in different contexts.

    Methylaminoquinolines: Compounds with similar amino groups but different ring structures and properties.

Properties

IUPAC Name

4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCZCBPPRBHVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363393
Record name 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62321-91-9
Record name 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.